molecular formula C13H17N3O B11747396 [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11747396
M. Wt: 231.29 g/mol
InChI Key: AVKAJEMXALIMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a secondary amine featuring two distinct aromatic substituents:

  • A 2-methoxyphenylmethyl group: The methoxy group at the ortho position of the benzene ring enhances electron-donating properties, influencing solubility and receptor interactions.
  • A 1-methyl-1H-pyrazol-3-ylmethyl group: The pyrazole ring, substituted with a methyl group at the 1-position, introduces heterocyclic complexity, often associated with bioactivity in medicinal chemistry.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H17N3O/c1-16-8-7-12(15-16)10-14-9-11-5-3-4-6-13(11)17-2/h3-8,14H,9-10H2,1-2H3

InChI Key

AVKAJEMXALIMBR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Alkylation of 2-Methoxyphenylmethylamine

This method involves reacting 2-methoxyphenylmethylamine with a pyrazole-derived alkylating agent, such as 1-methyl-1H-pyrazol-3-ylmethyl bromide. The reaction proceeds via nucleophilic substitution, with the amine acting as a nucleophile.

Procedure :

  • Reagent Preparation : 1-Methyl-1H-pyrazol-3-ylmethyl bromide is synthesized by treating 1-methyl-1H-pyrazol-3-ylmethanol with hydrobromic acid (48%) in the presence of sulfuric acid.

  • Alkylation : A solution of 2-methoxyphenylmethylamine (1.0 equiv) in dry dimethylformamide (DMF) is cooled to 0°C. The alkylating agent (1.2 equiv) is added dropwise, followed by potassium carbonate (2.0 equiv). The mixture is stirred at 60°C for 12 hours.

  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 65–72%.

Reductive Amination of Pyrazole-3-Carbaldehyde

An alternative route employs reductive amination between 2-methoxyphenylmethylamine and 1-methyl-1H-pyrazol-3-ylcarbaldehyde. Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent in methanol.

Procedure :

  • Imine Formation : Equimolar amounts of the aldehyde and amine are stirred in methanol at room temperature for 1 hour.

  • Reduction : NaBH3CN (1.5 equiv) is added portionwise, and the reaction is stirred for 24 hours.

  • Purification : The crude product is acidified with HCl (1M), washed with diethyl ether, and basified with NaOH to precipitate the amine.

Yield : 58–63%.

Optimization of Reaction Conditions

Solvent Effects

SolventReaction RateYield (%)Purity (%)
DMFFast7295
EthanolModerate6892
THFSlow6189

Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates. Ethanol offers a balance between yield and environmental safety.

Catalytic Systems

The use of palladium on carbon (Pd/C) in hydrogenation steps improves selectivity for the desired amine. For example, catalytic transfer hydrogenation with ammonium formate increases yields by 10–15% compared to traditional methods.

Characterization and Analytical Techniques

The synthesized compound is characterized using:

  • NMR Spectroscopy :

    • 1H NMR (CDCl3) : δ 7.34 (t, J = 8.4 Hz, 1H, aromatic), 6.50 (d, J = 8.4 Hz, 2H, pyrazole), 4.01 (s, 3H, OCH3), 3.48 (s, 6H, N-CH3).

  • IR Spectroscopy : Peaks at 3280 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=N pyrazole).

  • Mass Spectrometry : Molecular ion peak at m/z 231.29 (C13H17N3O).

Challenges and Troubleshooting

Byproduct Formation

Competing N-alkylation at the pyrazole nitrogen generates undesired isomers. Using bulky bases like triethylamine suppresses this pathway.

Moisture Sensitivity

The alkylating agent (1-methyl-1H-pyrazol-3-ylmethyl bromide) is hygroscopic. Reactions must be conducted under anhydrous conditions, with molecular sieves added to the solvent.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Alkylation7295High
Reductive Amination6389Moderate

Alkylation offers superior yields and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazolyl group can be reduced to form a pyrazoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products

    Oxidation: Formation of [(2-hydroxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine.

    Reduction: Formation of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazolin-3-yl)methyl]amine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it may inhibit the synthesis of essential fungal cell wall components. In its cytotoxic role, it may induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Varied Substituent Positions

Table 1: Substituent Position Effects on Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Positions Potential Impact
[(2-Methoxyphenyl)methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amine (Target) C₁₃H₁₇N₃O 231.30* 2-methoxy (phenyl), 3-yl (pyrazole) Enhanced steric hindrance; potential selectivity for serotonin receptors .
[(4-Methoxyphenyl)methyl][(1-Methyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₇N₃O 231.30 4-methoxy (phenyl), 4-yl (pyrazole) Para-methoxy may improve solubility; pyrazole 4-yl alters binding conformation.
[(3-Methoxyphenyl)methyl][(1-Methyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₇N₃O 231.30 3-methoxy (phenyl), 4-yl (pyrazole) Meta-methoxy reduces electron donation; pyrazole 4-yl may lower bioactivity.
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine C₁₁H₁₃N₃ 187.24 2-methyl (phenyl), 3-yl (pyrazole) Methyl lacks polar interactions; simpler structure may reduce receptor affinity.

Key Observations :

  • Ortho vs.

Comparison with NBOMe Derivatives

Table 2: Pharmacological Profile Relative to NBOMe Series

Compound Name Core Structure Key Substituents Bioactivity
Target Compound Benzylamine 2-methoxyphenyl, 1-methylpyrazol-3-yl Predicted moderate serotonin receptor affinity (structural inference) .
25I-NBOMe Phenethylamine 4-iodo-2,5-dimethoxyphenyl, 2-methoxybenzyl High potency 5-HT₂A agonist; associated with neurotoxicity and hallucinogenic effects.
25B-NBOMe Phenethylamine 4-bromo-2,5-dimethoxyphenyl, 2-methoxybenzyl Similar potency to 25I-NBOMe; higher risk of acute toxicity.

Key Observations :

  • Backbone Differences : The target compound’s benzylamine backbone lacks the ethylamine spacer present in NBOMe derivatives, likely reducing its ability to cross the blood-brain barrier and exhibit psychedelic effects .
  • Substituent Effects : The pyrazole ring in the target compound may introduce steric bulk, limiting receptor access compared to the planar dimethoxy groups in NBOMes .

Halogenated and Heterocyclic Analogs

Table 3: Impact of Halogenation and Heterocycles

Compound Name Key Features Potential Applications
{3-[5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine Fluorophenyl, propylamine chain CNS-targeted therapies (inference)
N-Methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine Benzylamine core, pyrazole at meta position Kinase inhibition (structural analogy) .

Key Observations :

  • Halogenation : Fluorine substitution (e.g., in ) enhances metabolic stability and bioavailability compared to methoxy groups.
  • Heterocycles : Pyridazine-containing analogs (e.g., pyrazolylpyridazines in ) exhibit kinase inhibitory activity, suggesting the target compound’s pyrazole may be modified for similar therapeutic roles.

Biological Activity

The compound [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic molecule characterized by the presence of a methoxyphenyl group and a pyrazole moiety. This unique combination of functional groups contributes to its potential biological activities, particularly in medicinal chemistry. The exploration of its biological activity encompasses various mechanisms, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13_{13}H17_{17}N3_3O, with a molecular weight of 231.29 g/mol. The structure includes:

  • Methoxy group (-OCH₃) on a phenyl ring.
  • Methyl-substituted pyrazole (a five-membered heterocyclic compound with nitrogen atoms).

Biological Activities

Research indicates that compounds containing pyrazole rings exhibit diverse biological activities, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Antitumor activity

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, triggering biochemical pathways that lead to its therapeutic effects.

In Vitro Studies

Recent studies have demonstrated the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF73.79Induces apoptosis
Compound BSF-26812.50Inhibits proliferation
Compound CNCI-H46042.30Modulates cell cycle

These findings suggest that the compound's structural features may enhance its efficacy against cancer cells.

Case Studies

Several case studies have explored the biological activity of similar pyrazole compounds:

  • Study on Glycine Transporter Inhibition : this compound has been investigated as a glycine transporter 1 inhibitor, which may have implications for treating neuropsychiatric disorders such as schizophrenia.
  • Antitumor Activity : Another study reported significant antitumor activity in related compounds, highlighting their potential in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. General methods may include:

  • Reaction of 2-methoxybenzaldehyde with hydrazine to form the pyrazole.
  • Alkylation with methyl iodide to introduce the methyl group.
  • Final amination step to yield the target compound.

This synthetic pathway is crucial for optimizing yield and purity while minimizing by-products.

Q & A

Q. What are the optimal synthetic routes for [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine?

The synthesis typically involves a nucleophilic substitution reaction between 2-methoxybenzyl chloride and 1-methyl-1H-pyrazol-3-amine in the presence of a base (e.g., potassium carbonate). Reaction conditions include refluxing in dimethylformamide (DMF) at 80–100°C for 12–24 hours to achieve yields of ~60–75% . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for confirming purity and structure .

Q. How can the structural features of this compound be characterized experimentally?

Key techniques include:

  • ¹H/¹³C NMR spectroscopy : Assignments for methoxy (δ 3.8–3.9 ppm), pyrazole protons (δ 7.2–7.4 ppm), and methylene bridges (δ 3.5–4.0 ppm) .
  • Infrared (IR) spectroscopy : Identification of N-H stretches (3300–3400 cm⁻¹) and aromatic C=C bonds (1600–1500 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 245.3 [M+H]⁺) confirm molecular weight .

Q. What are the primary chemical reactions this compound undergoes?

Reactivity is dominated by its secondary amine and aromatic groups:

  • Oxidation : Forms N-oxide derivatives using H₂O₂ or mCPBA .
  • Alkylation/Protonation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions .
  • Electrophilic aromatic substitution : Halogenation or nitration at the methoxyphenyl ring under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

SAR studies focus on:

  • Methoxy position : 2-methoxy substitution (vs. 3- or 4-methoxy) enhances lipophilicity and receptor binding .
  • Pyrazole substituents : Methyl at the 1-position improves metabolic stability compared to ethyl or propyl analogs .
  • Methylene bridge flexibility : Rigidifying the bridge (e.g., cyclization) may reduce off-target interactions . Comparative data for analogs (e.g., fluorophenyl or difluoroethyl derivatives) are critical for SAR .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., IC₅₀ values) arise from assay conditions or impurity profiles. Solutions include:

  • Dose-response standardization : Use uniform concentrations (e.g., 1 nM–100 µM) and controls .
  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .
  • Analytical QC : High-performance liquid chromatography (HPLC) to confirm >95% purity .

Q. How can crystallography elucidate interaction mechanisms with biological targets?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals binding modes:

  • Hydrogen bonding : Methoxy oxygen with Ser/Thr residues in enzyme active sites .
  • Van der Waals interactions : Pyrazole ring packing against hydrophobic pockets . Example: Co-crystallization with cytochrome P450 isoforms showed steric hindrance from the methyl group .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 24 hours) .
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding to kinase domains .
  • Data Reproducibility : Report reaction conditions (solvent, temperature) and biological assay protocols in detail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.